molecular formula C8H12OS B2968995 2-Methyl-2-(2-thienyl)propan-1-ol CAS No. 857362-69-7

2-Methyl-2-(2-thienyl)propan-1-ol

Cat. No.: B2968995
CAS No.: 857362-69-7
M. Wt: 156.24
InChI Key: IRJPDCQBUPZLAX-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-thienyl)propan-1-ol is an organic compound that belongs to the class of alcohols It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanol backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-thienyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with isobutylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-thienyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can convert the alcohol to the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Thiophene-2-carboxylic acid or 2-thienyl methyl ketone.

    Reduction: 2-Methyl-2-(2-thienyl)propane.

    Substitution: 2-Methyl-2-(2-thienyl)propyl chloride or bromide.

Scientific Research Applications

2-Methyl-2-(2-thienyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropan-1-ol (Isobutanol): Similar in structure but lacks the thiophene ring.

    2-Thiophenemethanol: Contains a thiophene ring but has a different alkyl chain.

Uniqueness

2-Methyl-2-(2-thienyl)propan-1-ol is unique due to the presence of both a thiophene ring and a tertiary alcohol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2-methyl-2-thiophen-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12OS/c1-8(2,6-9)7-4-3-5-10-7/h3-5,9H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJPDCQBUPZLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-thiophen-2-yl-propionic acid methyl ester (2.085 g, 11.32 mmol) in CH2Cl2 (55 mL) at 0° C. is treated with diisobutylaluminum hydrde (Dibal-H, 1.0 M PhMe, 24.0 mL, 24.0 mmol) and warmed to rt after 4 min. After 1.5 h the reaction mixture is cooled to 0° C. and quenched with 1N tartaric acid (50 mL) and stirred for 2 d. The layers are separated and the aqueous layer is extracted with CH2Cl2 (1×50 mL). The combined extracts are dried over MgSO4, filtered, and concentrated. The residue is loaded onto silica gel and eluted with hexanes using a gradient of 0% to 75% EtOAc to give 2-methyl-2-thiophen-2-yl-propan-1-ol (1.494 g, 84%) as a clear oil.
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